molecular formula C15H13ClF3NO B14062895 (2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

(2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

Cat. No.: B14062895
M. Wt: 315.72 g/mol
InChI Key: XCRNQAYBUHXNLG-UHFFFAOYSA-N
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Description

(2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific structure of this compound includes a chloro group, a trifluoromethoxy group, and a dimethylamine group attached to the biphenyl core. This unique combination of functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of (2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.

Mechanism of Action

The mechanism of action of (2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C15H13ClF3NO

Molecular Weight

315.72 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-3-[2-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C15H13ClF3NO/c1-20(2)12-8-5-7-11(14(12)16)10-6-3-4-9-13(10)21-15(17,18)19/h3-9H,1-2H3

InChI Key

XCRNQAYBUHXNLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1Cl)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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